1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-24-10-11-28-19-9-8-15(12-16(19)21(24)27)22-20(26)18-13-17(23-25(18)2)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHHGRQBHJPQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the benzoxazepine ring through cyclization reactions.
- Introduction of the pyrazole ring via condensation reactions.
- Functionalization of the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its structural characteristics that allow for interaction with biological targets. The benzoxazepine moiety is often associated with various pharmacological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the role of compounds containing benzoxazepine structures in inhibiting cancer cell proliferation. For example, derivatives of benzoxazepine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that modifications to the benzoxazepine structure could enhance the selectivity and potency against specific cancer types, making it a valuable scaffold for drug development .
Anti-inflammatory Properties
Compounds similar to 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of key inflammatory pathways, such as the NF-kB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines and chemokines, providing a therapeutic avenue for treating inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has focused on how variations in substituents on the pyrazole and benzoxazepine rings affect biological activity.
Key Findings from SAR Studies
These findings suggest that careful modification of substituents can lead to compounds with improved therapeutic profiles.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound in preclinical settings.
In Vivo Efficacy in Tumor Models
In a notable study, this compound was evaluated in murine models of cancer. The results indicated significant tumor regression compared to control groups, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects in Animal Models
Another study assessed the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The compound demonstrated a marked reduction in edema formation, suggesting its utility in treating acute inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to the broader class of pyrazole carboxamide derivatives.
Structural Differences
Key Observations :
- The target compound’s benzoxazepin group replaces the simpler aryl-pyrazole moieties (e.g., cyanophenyl in 3a–3p). This increases molecular complexity and introduces a seven-membered oxygen- and nitrogen-containing ring, which may enhance binding to targets requiring larger hydrophobic pockets or hydrogen-bonding interactions.
Physicochemical Properties
Notes:
Biological Activity
The compound 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.38 g/mol |
Antioxidant Properties
Research indicates that compounds with pyrazole and benzoxazepine moieties exhibit significant antioxidant activity . For instance, molecular docking studies have shown that related compounds possess the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory properties , which are critical in treating various inflammatory diseases. Studies have demonstrated that derivatives of pyrazoles can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to decreased inflammation markers in vitro and in vivo .
Anticancer Activity
Recent investigations have highlighted the potential of this compound in anticancer therapy . It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The presence of the benzoxazepine ring is particularly noted for enhancing the cytotoxic effects against various cancer types, including breast and lung cancers .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It appears to influence various signaling pathways related to cell survival and apoptosis.
- Electrophilic Nature : The electrophilic groups within its structure facilitate interactions with biological macromolecules, enhancing its reactivity towards targets .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of a series of pyrazole derivatives including the target compound. Results indicated a significant reduction in lipid peroxidation levels compared to controls, suggesting effective radical scavenging capabilities .
Study 2: Anti-inflammatory Mechanism Investigation
In a cellular model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a marked decrease in TNF-alpha and IL-6 levels. This suggests its potential utility in managing inflammatory conditions .
Study 3: Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates. The underlying mechanism was linked to the activation of caspase pathways .
Q & A
Q. What are the established synthetic routes for 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving:
- Step 1 : Condensation of pyrazole-carboxylic acid derivatives with benzoxazepin-7-amine intermediates under reflux conditions (e.g., using DMF as a solvent at 110°C for 12 hours).
- Step 2 : Activation of the carboxylic acid group using carbodiimide coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation .
- Optimization : Yield improvements (from ~60% to >85%) are achievable by adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-acid ratio) and employing microwave-assisted synthesis for reduced reaction times .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the benzoxazepin and pyrazole moieties?
- Methodological Answer :
- Design : Synthesize analogs with variations at the 4-methyl (benzoxazepin) and 3-phenyl (pyrazole) positions.
- Assays : Test analogs in in vitro kinase inhibition assays (e.g., CDK2/cyclin E) and measure IC50 values.
- Key Finding : The 4-methyl group enhances binding affinity (ΔIC50 = 0.8 μM vs. 2.5 μM for non-methylated analogs), while bulky substituents on the phenyl ring reduce solubility .
Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate interactions (e.g., hydrogen bonding with kinase hinge regions).
- MD Simulations : Conduct 100-ns trajectories in explicit solvent to assess stability of predicted poses.
- Validation : Cross-validate with experimental IC50 data and mutagenesis studies (e.g., K89A mutation reduces binding by 10-fold) .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Contradiction Example : Observed downfield shifts in 13C NMR conflicting with predicted values.
- Resolution :
Re-measure NMR under standardized conditions (e.g., DMSO-d6 at 25°C).
Use 2D NMR (HSQC, HMBC) to confirm connectivity.
Compare with crystallographic data (if available) or computational NMR predictions (e.g., DFT/B3LYP) .
Data Interpretation & Theoretical Frameworks
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer :
- Non-linear Regression : Fit data to the Hill equation (GraphPad Prism) to calculate IC50 and Hill coefficients.
- Error Analysis : Use bootstrap resampling (n=1000 iterations) to estimate 95% confidence intervals.
- Validation : Compare with positive controls (e.g., staurosporine for kinase assays) .
Q. How can researchers integrate this compound into a broader pharmacological or chemical biology framework?
- Methodological Answer :
- Theoretical Linkage : Align with kinase signaling pathways (e.g., MAPK/ERK) using pathway enrichment analysis (KEGG/Reactome).
- Experimental Validation : Use CRISPR knockouts of target kinases in cell-based assays to confirm mechanistic relevance .
Contradictions & Limitations
Q. What are the limitations of current synthetic methods for scaling up production for preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
